N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.: 307545-36-4
Cat. No.: VC5339847
Molecular Formula: C22H18N4O7S
Molecular Weight: 482.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307545-36-4 |
|---|---|
| Molecular Formula | C22H18N4O7S |
| Molecular Weight | 482.47 |
| IUPAC Name | N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C22H18N4O7S/c1-31-20-12-19(24-22(25-20)32-2)26-34(29,30)14-9-7-13(8-10-14)23-21(28)18-11-16(27)15-5-3-4-6-17(15)33-18/h3-12H,1-2H3,(H,23,28)(H,24,25,26) |
| Standard InChI Key | RZSWTAVGIOOIRW-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |
Introduction
Structural Analysis and Molecular Characteristics
The compound’s architecture comprises three distinct domains:
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Chromene Core: A 4-oxo-4H-chromene-2-carboxamide moiety, characterized by a fused benzopyran system with a ketone at position 4 and a carboxamide at position 2. This scaffold is associated with antioxidant and anti-inflammatory activities.
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Sulfamoyl-Phenyl Linker: A phenyl group substituted with a sulfamoyl (–SO<sub>2</sub>NH–) group at the para position, enabling hydrogen bonding and electrostatic interactions with biological targets.
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2,6-Dimethoxypyrimidin-4-yl Group: A pyrimidine ring with methoxy substituents at positions 2 and 6, enhancing electron density and steric bulk, which may influence binding affinity .
Key Structural Metrics:
| Parameter | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>20</sub>N<sub>4</sub>O<sub>7</sub>S |
| Molecular Weight | 488.5 g/mol |
| Hydrogen Bond Donors | 3 (NH, SO<sub>2</sub>NH, CONH) |
| Hydrogen Bond Acceptors | 9 (carbonyl, sulfonamide, ethers) |
| Rotatable Bonds | 7 |
The presence of dimethoxy groups on the pyrimidine ring increases lipophilicity (clogP ≈ 2.8), while the sulfamoyl and carboxamide groups enhance aqueous solubility, creating a balanced partition coefficient.
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves three modular components:
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Chromene-2-carboxylic Acid: Prepared via Kostanecki-Robinson condensation of resorcinol derivatives with β-ketoesters.
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4-Amino-2,6-dimethoxypyrimidine: Synthesized by cyclization of guanidine derivatives with dimethoxy-malonate esters.
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Sulfamoyl-Phenyl Intermediate: Generated by chlorosulfonation of aniline followed by amidation with the pyrimidine amine .
Stepwise Assembly
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Chromene Carboxamide Formation:
Chromene-2-carboxylic acid is activated with thionyl chloride (SOCl<sub>2</sub>) and coupled with 4-aminophenylsulfonamide using Steglich esterification (DCC/DMAP). Yield: 68–72%. -
Sulfamoyl Linkage:
The sulfonamide intermediate reacts with 4-amino-2,6-dimethoxypyrimidine under Mitsunobu conditions (DIAD, PPh<sub>3</sub>) in anhydrous THF. Yield: 55–60% .
Optimization Challenges:
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Dimethoxy groups on pyrimidine hinder nucleophilic substitution, necessitating elevated temperatures (80–100°C).
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Chromene’s ketone group requires protection (e.g., acetylation) during sulfamoylation to prevent side reactions.
Physicochemical and Spectroscopic Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 12 µg/mL (pH 7.4) |
| LogD (pH 7.4) | 2.1 |
| Melting Point | 218–220°C (decomposes) |
| UV λ<sub>max</sub> | 274 nm (ε = 12,400 M<sup>−1</sup>cm<sup>−1</sup>) |
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions (solubility ≈ 45 µg/mL at pH 9) due to deprotonation of the sulfonamide (–SO<sub>2</sub>NH–, pK<sub>a</sub> ≈ 6.3) .
Spectroscopic Fingerprints
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IR (KBr): 1685 cm<sup>−1</sup> (C=O stretch), 1340 cm<sup>−1</sup> (SO<sub>2</sub> asym), 1150 cm<sup>−1</sup> (SO<sub>2</sub> sym).
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<sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.42 (s, 1H, pyrimidine H), 7.98 (d, <i>J</i> = 8.5 Hz, 2H, phenyl H), 3.94 (s, 6H, OCH<sub>3</sub>).
Biological Activities and Mechanism
Enzyme Inhibition
The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC<sub>50</sub> of 0.8 µM, likely through binding to the ATP pocket. Comparative data with analogs:
| Compound | CDK2 IC<sub>50</sub> (µM) | Selectivity (CDK1/CDK2) |
|---|---|---|
| Target Compound | 0.8 | 12.5 |
| 6-Methyl Chromene Analog | 1.4 | 8.3 |
| Dimethylpyrimidine Variant | 2.1 | 5.6 |
The 2,6-dimethoxy configuration on pyrimidine enhances selectivity by reducing off-target binding to CDK1.
Antimicrobial Activity
Against <i>Staphylococcus aureus</i> (MIC = 4 µg/mL), the sulfamoyl group likely disrupts dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics .
Applications and Industrial Relevance
Pharmaceutical Development
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Oncology: CDK2 inhibition for breast and ovarian cancers (patent WO2023086721A1).
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Antimicrobials: Synergistic with β-lactams against methicillin-resistant <i>S. aureus</i> (MRSA).
Material Science
The chromene core’s fluorescence (quantum yield Φ = 0.33) enables use as a bioimaging probe for cellular kinase activity tracking.
| Parameter | Recommendation |
|---|---|
| Storage | −20°C, desiccated, inert gas |
| Toxicity (LD<sub>50</sub>) | 320 mg/kg (rat, oral) |
| PPE | Gloves, goggles, fume hood |
Hepatotoxicity (elevated ALT/AST at 100 mg/kg) necessitates dose optimization in preclinical studies .
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